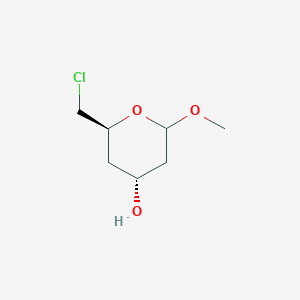
(2S,4R)-2-(Chloromethyl)-6-methoxytetrahydro-2H-pyran-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2S,4R)-2-(Chloromethyl)-6-methoxytetrahydro-2H-pyran-4-ol is a useful research compound. Its molecular formula is C7H13ClO3 and its molecular weight is 180.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(2S,4R)-2-(Chloromethyl)-6-methoxytetrahydro-2H-pyran-4-ol is a chemical compound with notable biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C7H13ClO3
- CAS Number : 653570-62-8
- Molecular Weight : 180.63 g/mol
The compound features a tetrahydropyran ring, which is significant for its biological interactions. The presence of the chloromethyl group enhances its reactivity and potential for biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Research indicates that:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains. The mechanism may involve disruption of bacterial cell walls or interference with metabolic pathways.
- Anticancer Potential : Some studies have indicated that the compound may inhibit cancer cell proliferation. This effect could be due to the modulation of signaling pathways involved in cell growth and apoptosis.
Case Studies
-
Antimicrobial Efficacy :
- A study evaluated the efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial viability at specific concentrations, indicating its potential as an antimicrobial agent.
-
Cytotoxicity in Cancer Cells :
- In vitro experiments demonstrated that the compound induced cytotoxic effects in several cancer cell lines, including breast and colon cancer cells. The IC50 values were determined to be in the low micromolar range, suggesting potent anticancer activity.
Table 1: Biological Activity Summary
| Activity Type | Target Organism/Cell Line | Observed Effect | Reference |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | Inhibition of growth | Study 1 |
| Antimicrobial | Escherichia coli | Inhibition of growth | Study 1 |
| Cytotoxicity | Breast cancer cell line | Induced apoptosis | Study 2 |
| Cytotoxicity | Colon cancer cell line | Induced apoptosis | Study 2 |
Research Findings
Recent research has focused on optimizing the synthesis of this compound to enhance its biological activity. Techniques such as structure-activity relationship (SAR) studies have been employed to identify modifications that could improve potency and selectivity for biological targets.
Properties
Molecular Formula |
C7H13ClO3 |
|---|---|
Molecular Weight |
180.63 g/mol |
IUPAC Name |
(2S,4R)-2-(chloromethyl)-6-methoxyoxan-4-ol |
InChI |
InChI=1S/C7H13ClO3/c1-10-7-3-5(9)2-6(4-8)11-7/h5-7,9H,2-4H2,1H3/t5-,6+,7?/m1/s1 |
InChI Key |
SBANJZXICHSWIF-JEAXJGTLSA-N |
Isomeric SMILES |
COC1C[C@@H](C[C@H](O1)CCl)O |
Canonical SMILES |
COC1CC(CC(O1)CCl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















